molecular formula C13H13N3O2S2 B3013707 1-Phenyl-3-(4-sulfamoylphenyl)thiourea CAS No. 4474-05-9

1-Phenyl-3-(4-sulfamoylphenyl)thiourea

Cat. No. B3013707
CAS RN: 4474-05-9
M. Wt: 307.39
InChI Key: OOWRWZBEYIUVQH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Thioureas have gained attention due to their use in the synthesis of several important heterocyclic compounds . They have a multitude of bonding possibilities due to the presence of sulfur and nitrogen atoms, making their coordination chemistry toward metal ions very significant .

Scientific Research Applications

Potential Inhibitors of SARS-CoV-2 Proteases

Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which can be synthesized from 1-Phenyl-3-(4-sulfamoylphenyl)thiourea, have been identified as potential inhibitors of SARS-CoV-2 proteases . These compounds have shown good binding affinity to the SARS-CoV-2 main protease (Mpro) enzyme, which plays a vital role in viral replication . The inhibition of this enzyme can be an effective strategy for developing new COVID-19 drugs .

Drug Discovery

1-Phenyl-3-(4-sulfamoylphenyl)thiourea is used in drug discovery due to its unique properties and diverse reactivity. It’s a versatile chemical compound that finds applications in various scientific research.

Catalysis

This compound is also used in catalysis. Its unique properties make it a valuable catalyst in various chemical reactions.

Material Science

1-Phenyl-3-(4-sulfamoylphenyl)thiourea is used in material science. Its unique properties and diverse reactivity make it a valuable compound in the development of new materials.

Antiviral Agent

The slight modification of spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamides, which can be synthesized from 1-Phenyl-3-(4-sulfamoylphenyl)thiourea, has shown potent activity as an antiviral agent .

Antibacterial Activity

1-(phenylene-1,4-dione)-3,3′-(substituted phenyl)-dithiourea and 1-cyclopropanecarbonyl-3-(substituted phenyl)-thioureas, which can be synthesized from 1-Phenyl-3-(4-sulfamoylphenyl)thiourea, have shown superior antibacterial activity towards certain bacterial strains .

Future Directions

Thioureas, including 1-Phenyl-3-(4-sulfamoylphenyl)thiourea, continue to be of interest due to their extensive applications in diverse fields . Their wide variety of biological activities and utilization in various applications suggest that they will continue to be a focus of research in the future .

Mechanism of Action

Target of Action

1-Phenyl-3-(4-sulfamoylphenyl)thiourea is a derivative of sulfonylurea, a class of organic compounds used in medicine and agriculture . The primary targets of sulfonylureas are the sulfonylurea receptors (SURs) on the pancreatic beta cells . These receptors play a crucial role in the regulation of insulin secretion, which is critical for maintaining glucose homeostasis .

Mode of Action

The compound interacts with its targets by binding to the SURs, leading to the closure of the ATP-sensitive potassium channels on the beta cell membrane . This closure depolarizes the cell membrane, triggering the opening of voltage-gated calcium channels . The influx of calcium ions stimulates the release of insulin granules, thereby increasing insulin secretion .

Biochemical Pathways

The increased insulin secretion affects multiple biochemical pathways. Insulin acts as a key regulator of glucose metabolism, promoting glucose uptake in muscle and adipose tissue, and inhibiting hepatic glucose production . Additionally, insulin stimulates protein synthesis, inhibits proteolysis, and promotes fat storage .

Pharmacokinetics

Sulfonylureas, in general, are well absorbed from the gastrointestinal tract and undergo extensive metabolism in the liver . The metabolites are primarily excreted in the urine . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in insulin secretion and a decrease in blood glucose levels . This can lead to improved glycemic control in individuals with type 2 diabetes .

Action Environment

Environmental factors such as diet, exercise, and stress levels can influence the compound’s action, efficacy, and stability. For instance, a diet high in carbohydrates may require higher doses of the compound to achieve the desired glycemic control . Similarly, physical activity can enhance insulin sensitivity, potentially affecting the compound’s efficacy .

properties

IUPAC Name

1-phenyl-3-(4-sulfamoylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c14-20(17,18)12-8-6-11(7-9-12)16-13(19)15-10-4-2-1-3-5-10/h1-9H,(H2,14,17,18)(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWRWZBEYIUVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-(4-sulfamoylphenyl)thiourea

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